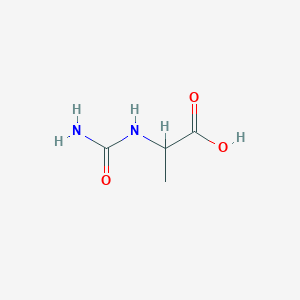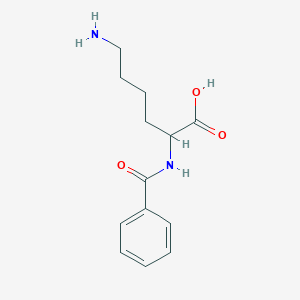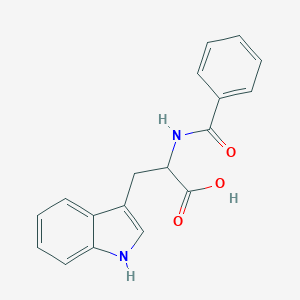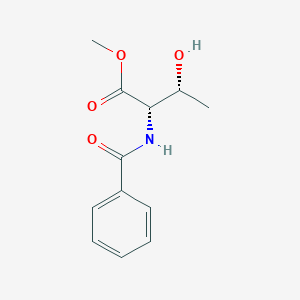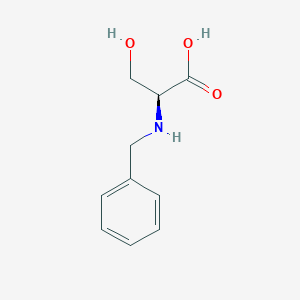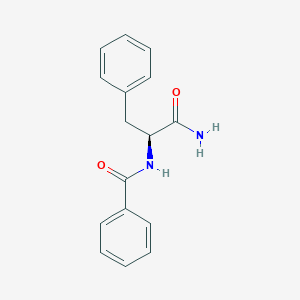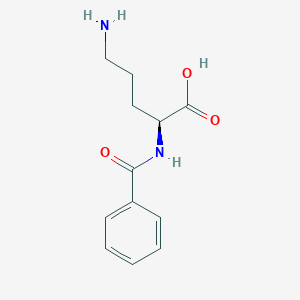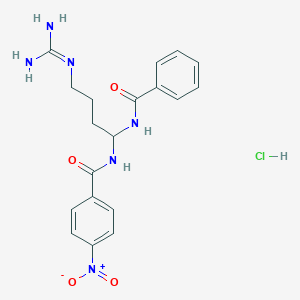
BAPNA
Übersicht
Beschreibung
Nα-Benzoyl-DL-arginine-p-nitroanilide (DL-BAPNA) is a colorimetric substrate for serine proteases, including β-secretase 1 (BACE1), calpain, and papain. Serine proteases bind to and cleave DL-BAPNA to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of serine protease activity.
A chromogenic substrate that permits direct measurement of peptide hydrolase activity, e.g., papain and trypsin, by colorimetry. The substrate liberates p-nitroaniline as a chromogenic product.
Wissenschaftliche Forschungsanwendungen
Verbesserung der Enzymaktivität
BAPNA wurde in Studien verwendet, um die Leistung von Enzymen zu verbessern. So wurde beispielsweise die enzymatische Leistung von Trypsin bei der Hydrolyse von this compound durch Adsorption an Santa Barbara Amorphous (SBA)-15 mesoporösem Siliziumdioxid verbessert . Diese Studie zeigte, dass das immobilisierte Trypsin eine maximale spezifische Aktivität aufweist und auch eine bessere Lagerstabilität zeigt .
Enzym-Aktivitätsassays
This compound wird häufig in Enzymaktivitätsassays verwendet. Es wurde in einer Laborübung verwendet, um Studenten die Anwendung von Versuchsplanung (DOE) zur Optimierung eines Trypsinaktivitätsassays zu vermitteln . Der Ansatz der Response Surface Modeling (RSM) wurde genutzt, um die kombinierten Auswirkungen relevanter Faktoren auf die Hemmung von Trypsin durch den kompetitiven Inhibitor Benzamidin zu entwerfen und zu bewerten .
Hochdurchsatz-Drogen-Screening
This compound wird im Hochdurchsatz-Drogen-Screening verwendet. Die Optimierung der beteiligten Faktoren (z. B. pH, Temperatur, Substratkonzentration, Enzymkonzentration usw.) ist notwendig, um einen optimierten Assay mit hoher Sensitivität für die interessierenden aktiven Verbindungen zu etablieren .
Substrathydrolyse-Studien
This compound wird als Substrat in Hydrolysestudien verwendet. Zum Beispiel wurde die Hydrolyse des this compound-Substrats durch Trypsin untersucht .
Enzymimmobilisierung
This compound wurde in Studien im Zusammenhang mit der Enzymimmobilisierung verwendet. Der Immobilisierungsprozess wurde in der Lösung mit einem pH-Wert im Bereich von 2,5 bis 10,0 durchgeführt, die entgegengesetzten Ladungen von mesoporösem Siliziumdioxid SBA-15 und Trypsin waren vorteilhaft für die Adsorption .
Enzymstabilisierung
This compound wird in Studien im Zusammenhang mit der Enzymstabilisierung verwendet. Die Technik der Enzymimmobilisierung spielt eine wichtige Rolle in der modernen Biotechnologie . Es kann nicht nur die Quartärstruktur von Enzymen stabilisieren , sondern auch die Enzymaktivität im Vergleich zum freien Enzym erhalten oder verbessern
Wirkmechanismus
Target of Action
BAPNA is primarily a substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . These enzymes play a crucial role in protein digestion and regulation of biological processes.
Mode of Action
this compound interacts with its target enzymes through a process known as hydrolysis . In this process, the bond between the arginine and the p-nitroaniline moieties in this compound is broken, leading to the release of the chromophore p-nitroaniline .
Biochemical Pathways
The hydrolysis of this compound by proteolytic enzymes is a key step in the enzymatic performance of trypsin . This process is part of the broader proteolysis pathway, which is essential for protein digestion and turnover.
Pharmacokinetics
The enzymatic performance of trypsin in the hydrolysis of this compound was found to be improved by adsorption on santa barbara amorphous (sba)-15 mesoporous silica . This suggests that the bioavailability of this compound may be influenced by its interaction with certain types of surfaces.
Result of Action
The hydrolysis of this compound results in the release of the chromophore p-nitroaniline . This can be detected by colorimetric analysis, making this compound a useful tool for studying the activity of proteolytic enzymes .
Action Environment
The activity of this compound is influenced by several environmental factors. For instance, the pH value was found to have an impact on the hydrolysis of this compound . Moreover, the immobilization of trypsin on mesoporous silica was found to enhance the enzymatic performance of trypsin in the hydrolysis of this compound .
Eigenschaften
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4.ClH/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOKFPFLXFNAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883603 | |
| Record name | Benzamide, N-[4-[(aminoiminomethyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911-77-3 | |
| Record name | N-α-Benzoyl-DL-arginine-p-nitroanilide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-[4-[(aminoiminomethyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, N-[4-[(aminoiminomethyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BAPNA interact with trypsin-like proteases?
A1: this compound acts as a substrate for trypsin-like proteases. These enzymes cleave the peptide bond between the arginine and p-nitroaniline moieties of this compound. []
Q2: What is the significance of the cleavage of this compound by trypsin-like proteases?
A2: The hydrolysis of this compound releases the chromophore p-nitroaniline, which can be detected colorimetrically at 405 nm. The intensity of the yellow color produced is directly proportional to the amount of trypsin-like protease activity present in the sample. []
Q3: What are the main applications of this compound in research?
A3: this compound is primarily used for:
- Quantifying trypsin-like protease activity: This includes measuring trypsin activity in various biological samples, such as pancreatic extracts, duodenal fluids, and insect midguts. [, , ]
- Characterizing protease specificity: By comparing the hydrolysis rates of this compound and other substrates, researchers can determine the substrate specificity of different proteases. [, ]
- Investigating the role of proteases in biological processes: this compound has been used to study the involvement of trypsin-like proteases in processes like digestion, germination, and disease pathogenesis. [, , , ]
- Screening for protease inhibitors: this compound assays are useful for identifying and characterizing potential protease inhibitors, which could have therapeutic applications. [, ]
Q4: Can this compound be used to study other proteases besides trypsin?
A4: While this compound is primarily recognized as a trypsin substrate, research suggests that other proteases, including some chymotrypsin-like and cysteine proteases, can also hydrolyze this compound, albeit at different efficiencies. [, ] This highlights the importance of using appropriate controls and specific inhibitors when interpreting this compound assay results.
Q5: How does the use of this compound compare to other methods for measuring protease activity?
A5: Compared to other methods, the this compound assay offers several advantages:
- Sensitivity: It is highly sensitive, allowing the detection of even small amounts of protease activity. []
- Specificity: While primarily a trypsin substrate, other proteases can also hydrolyze this compound, potentially leading to an overestimation of trypsin activity if not appropriately controlled. [, ]
Q6: Are there any specific examples of how this compound has been used to study biological processes?
A6: Yes, this compound has been used in a variety of studies, including:
- Insect physiology: this compound has been used to investigate the role of trypsin-like proteases in the digestion of blood meals in mosquitoes [] and to study the impact of parasitism on protease activity in caterpillars. []
- Plant germination: Researchers have used this compound to explore the potential involvement of trypsin-like enzymes in the germination of bacterial spores. []
- Periodontal disease: this compound has been employed to assess the levels of proteolytic enzymes in gingival crevicular fluid as a potential marker for periodontal disease activity. []
- Cancer research: Studies have investigated the relationship between proteinase activity, measured using this compound, and the progression of certain cancers, such as breast cancer. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


